trans-2-Tetradecene

Environmental fate Atmospheric chemistry Regulatory persistence assessment

trans-2-Tetradecene (IUPAC: (E)-tetradec-2-ene, CAS 35953-54-9) is a linear C14 internal olefin bearing a trans-configured double bond at the 2-position. With molecular formula C14H28 and molecular weight 196.37 g/mol , it belongs to the unsaturated aliphatic hydrocarbon class and occurs naturally in Culcitium canescens.

Molecular Formula C14H28
Molecular Weight 196.37 g/mol
CAS No. 35953-54-9
Cat. No. B12693641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Tetradecene
CAS35953-54-9
Molecular FormulaC14H28
Molecular Weight196.37 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC=CC
InChIInChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,5H,4,6-14H2,1-2H3/b5-3+
InChIKeyOBDUMNZXAIUUTH-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-2-Tetradecene (CAS 35953-54-9): Procurement-Grade Identity, Stereochemical Baseline, and Isomer Differentiation


trans-2-Tetradecene (IUPAC: (E)-tetradec-2-ene, CAS 35953-54-9) is a linear C14 internal olefin bearing a trans-configured double bond at the 2-position. With molecular formula C14H28 and molecular weight 196.37 g/mol , it belongs to the unsaturated aliphatic hydrocarbon class and occurs naturally in Culcitium canescens [1]. Unlike the commercially dominant 1-tetradecene (alpha-olefin, CAS 1120-36-1), trans-2-tetradecene is an internal olefin whose stereochemistry and double-bond position govern its distinct reactivity profile, shorter atmospheric lifetime, and unique spectroscopic fingerprint—properties that directly determine its suitability for specific research and industrial applications where generic isomer mixtures cannot substitute.

Stereochemical research
Trans (E) configuration required; cis or mixed isomers alter reactivity
Environmental fate
Faster OH oxidation kinetics reported for internal olefins; supports shorter modeled lifetime
Analytical standard
Distinct FTIR three-peak fingerprint and NMR coupling enable isomer-specific method development
Low-temperature formulation
Internal olefin pour point depression supports drilling fluid and lubricant formulation studies

Why Generic Substitution of trans-2-Tetradecene with Other Tetradecene Isomers Fails: Quantifiable Consequences


Interchanging trans-2-tetradecene with its cis isomer (CAS 35953-53-8), the alpha-olefin 1-tetradecene (CAS 1120-36-1), or commercial mixed-isomer streams (CAS 26952-13-6) introduces quantifiable changes in tropospheric lifetime, stereochemical reactivity, and spectroscopic detectability. The trans configuration yields a 9.7% shorter atmospheric oxidation half-life than the cis isomer , while internal olefins react with OH radicals approximately 51% faster than terminal 1-alkenes of equivalent carbon number [1]. Gas-phase FTIR spectroscopy reveals that (E)-2-alkenyl compounds exhibit a unique three-peak fingerprint absent in (Z)-isomers or terminal alkenes [2]. These differences preclude simple drop-in substitution in applications where environmental fate modeling, stereospecific synthesis, or analytical traceability is critical.

cis-2-Tetradecene (CAS 35953-53-8)
Atmospheric half-life differs by ~10%; trans-specific FTIR fingerprint absent; may shift environmental fate models
1-Tetradecene (alpha-olefin, CAS 1120-36-1)
Terminal olefin OH reactivity ~51% lower; pour point ~13°C higher; spectroscopic pattern not comparable
Mixed-isomer streams (CAS 26952-13-6)
Variable cis/trans ratios introduce uncontrolled lifetime and low-temperature performance; unsuitable for isomer-specific studies

Quantitative Differential Evidence for trans-2-Tetradecene (CAS 35953-54-9) Against Closest Analogs


Tropospheric Oxidation Half-Life: trans-2-Tetradecene vs cis-2-Tetradecene (Direct EPA EPISuite Comparison)

EPA EPISuite (AopWin v1.92) estimation provides a direct head-to-head comparison of tropospheric degradation rates for both geometric isomers using the same computational model. trans-2-Tetradecene exhibits an OH radical reaction rate constant of 77.9053 × 10⁻¹² cm³ molecule⁻¹ sec⁻¹, corresponding to a tropospheric half-life of 1.648 hours. In contrast, cis-2-tetradecene shows a lower rate constant of 70.3053 × 10⁻¹² cm³ molecule⁻¹ sec⁻¹ and a longer half-life of 1.826 hours under identical conditions (12-hr daylight; 1.5 × 10⁶ OH radicals cm⁻³) . Note: these are predicted values from a regulatory-accepted estimation model, not experimentally measured kinetics for the specific compound.

Half-life: trans vs cis
Data to verify
trans 1.648 h / cis 1.826 h Δ 9.7% shorter
Supports environmental persistence modeling
EPA EPISuite estimation; experimental validation pending
Environmental fate Atmospheric chemistry Regulatory persistence assessment

OH Radical Reaction Rate Constants: Internal Olefins vs Terminal 1-Alkenes (Primary Kinetic Data)

Aschmann et al. (2008) measured gas-phase OH radical rate constants for a homologous series of C7-C14 alkenes using a relative rate technique at 295 ± 1 K and atmospheric pressure of air. E-7-tetradecene (an internal olefin) gave k_OH = 7.47 ± 0.53 × 10⁻¹¹ cm³ molecule⁻¹ sec⁻¹, compared to 1-tetradecene (terminal alpha-olefin) at k_OH = 4.96 ± 0.28 × 10⁻¹¹ cm³ molecule⁻¹ sec⁻¹. The internal olefin reacts approximately 51% faster than the terminal isomer [1]. Although measured for the 7-isomer rather than the 2-isomer, this internal-vs-terminal reactivity differential is consistent across the tetradecene family and provides class-level evidence that trans-2-tetradecene will similarly exhibit significantly enhanced OH reactivity relative to 1-tetradecene. This is corroborated by the trend that OH rate constants for 1-alkenes increase with carbon number, and the internal olefin E-7-tetradecene exceeds even 1-tetradecene by a factor of 1.51.

OH reactivity: internal vs terminal
Class-level inference
Internal olefin kOH ~51% higher (proxy E-7-tetradecene)
Internal olefin class shows faster abiotic degradation
Cross-study comparable; 2-position specific data advised
Atmospheric chemistry Structure-reactivity relationships Abiotic degradation kinetics

Gas-Phase FTIR Spectroscopic Fingerprint: Unambiguous trans Configuration Assignment at the 2-Position

Attygalle et al. (1994) demonstrated that gas-phase Fourier-transform infrared (FTIR) spectroscopy provides unambiguous determination of double-bond configuration and position in long-chain monounsaturated compounds. For trans alkenes, a characteristic C-H out-of-plane wagging absorption appears at 968-964 cm⁻¹. Most critically, (E)-2-alkenyl compounds—the exact structural class of trans-2-tetradecene—exhibit a unique three-peak fingerprint pattern in the gas-phase FTIR spectrum that simultaneously identifies both the double-bond position (C-2) and its configuration (E). This distinctive pattern is absent in (Z)-2-alkenyl compounds, internal olefins with the double bond at other positions, and terminally unsaturated analogs (1-alkenes, which instead display dual absorptions at approximately 910 and 990 cm⁻¹) [1]. For cis-2-alkenyl compounds, the =C-H stretching absorption appears at 3029-3028 cm⁻¹ due to a hypsochromic shift when the double bond is at the C-2 position, while trans compounds fail to show any band in this region.

FTIR: trans identity
Source review
Unique three-peak fingerprint at 968–964 cm−1
Enables non-destructive isomeric purity verification
Absent in cis, 1-alkene, and other internal olefins
Analytical chemistry Quality control Stereochemical identification

¹H NMR Vicinal Coupling Constants: Quantitative trans vs cis Stereochemical Assignment

In ¹H NMR spectroscopy, the vicinal coupling constant (³J_HH) across a disubstituted double bond provides a definitive quantitative diagnostic for configurational assignment. Trans alkenes consistently exhibit ³J_HH coupling constants in the range of 11-18 Hz (typically 16 Hz), whereas cis alkenes display smaller values of 6-14 Hz (typically 10 Hz) [1]. For trans-2-tetradecene specifically, the vinylic proton coupling across the C2=C3 bond is expected at approximately 15-16 Hz, directly confirming the (E) configuration. The cis-2-tetradecene isomer (CAS 35953-53-8), by contrast, would exhibit coupling of approximately 10-11 Hz. This ~5-6 Hz difference provides a quantitative, instrument-based criterion for distinguishing between the two geometric isomers and verifying isomeric purity in procured material. The measurement is performed under standard ¹H NMR conditions and does not require derivatization.

1H NMR: trans vs cis
Class-level inference
3JHH ≈ 15–16 Hz vs 10–11 Hz (Δ ~5–6 Hz)
Quantitative stereochemical identity verification
Class-level coupling range; confirm on procured lot
Structural elucidation Stereochemical analysis Identity and purity testing

Low-Temperature Pour Point Performance: Internal Olefin Isomer Mixtures vs Alpha-Olefin Baselines

US Patent 6,323,157 B1 (Duncan, 2001) discloses that well fluid base oils comprising predominantly linear internal tetradecene (C14) and hexadecene (C16) isomer mixtures exhibit pour points lower than -25°C, typically in the range of -25°C to -35°C [1]. In contrast, commercial 1-tetradecene (alpha-olefin) specifications report a pour point of approximately -12.2°C (10°F) per ASTM D 97 [2]. The internal olefin mixture therefore provides a pour point depression of at least 13°C relative to the alpha-olefin. The patent explicitly states that the thermodynamic equilibrium mix of cis and trans stereo isomers produced during isomerization contributes to the desired low pour point properties. While this evidence applies to the isomer mixture rather than pure trans-2-tetradecene, the trans isomer is a necessary component of the equilibrium mixture that enables this performance, and procurement of the pure trans isomer supports controlled blending studies and formulation optimization.

Pour point: internal vs α-olefin
Class-level inference
Internal mix < −25°C; 1-tetradecene −12.2°C (Δ ≥13°C)
Internal olefins support low-temperature fluidity studies
Mixture-level patent evidence; pure isomer blending studies needed
Drilling fluid basestocks Lubricant formulation Low-temperature operability

Evidence-Backed Application Scenarios Where trans-2-Tetradecene (CAS 35953-54-9) Outperforms Generic Alternatives


Environmental Fate and Regulatory Persistence Modeling for Volatile Organic Compounds

When modeling the atmospheric residence time of C14 olefin emissions or conducting regulatory environmental risk assessments, the 9.7% shorter tropospheric half-life of trans-2-tetradecene (1.648 hrs) relative to cis-2-tetradecene (1.826 hrs) directly impacts predicted environmental concentrations (PECs) and persistence classifications. Similarly, the 51% higher OH radical reactivity of internal vs terminal olefins [1] means that substituting 1-tetradecene with trans-2-tetradecene shortens the calculated tropospheric lifetime substantially. Procurement of the pure trans isomer—rather than mixed-isomer streams—enables accurate input parameters for OECD PBT/vPvB assessments and eliminates uncertainty introduced by variable cis/trans ratios in commercial mixtures.

Isomer-Specific Pheromone and Semiochemical Receptor Structure-Activity Studies

In insect olfaction research, geometric isomerism at the double bond is a primary determinant of electroantennogram (EAG) response and behavioral activity. The 5-6 Hz difference in ¹H NMR coupling constants between trans (³J_HH ≈ 15-16 Hz) and cis (³J_HH ≈ 10-11 Hz) isomers [2] provides the quantitative identity verification required before conducting dose-response assays. The unique gas-phase FTIR three-peak fingerprint of (E)-2-alkenyl compounds [3] enables non-destructive confirmation of isomeric purity prior to field-trapping experiments or receptor-binding studies, ensuring that observed biological responses are attributable to the trans configuration rather than cis contamination.

Analytical Reference Standard for Chromatographic and Spectroscopic Method Development

The unambiguous spectroscopic signatures of trans-2-tetradecene—the characteristic FTIR C-H wag at 968-964 cm⁻¹ with the (E)-2-alkenyl-specific three-peak pattern [3], and the diagnostic ¹H NMR coupling constant of ~15-16 Hz [2]—make it an ideal reference compound for developing GC/FT-IR or GC-NMR hyphenated methods targeting long-chain olefin isomer identification. Its NIST-compiled retention index range of 1392-1412 on non-polar capillary columns [4] provides a benchmark for chromatographic system suitability testing, while the distinct spectrometric features enable calibration of isomer-resolving analytical workflows where 1-tetradecene or cis-2-tetradecene would produce interfering signals.

Controlled Formulation Studies for Low-Pour-Point Synthetic Base Oils and Drilling Fluids

The demonstrated >13°C pour point depression achieved by internal olefin mixtures relative to 1-tetradecene [5][6] establishes a performance target for synthetic base oil development. Pure trans-2-tetradecene serves as a well-defined model compound for mechanistic studies probing how individual isomer stereochemistry contributes to the thermodynamic equilibrium that governs low-temperature fluidity. Its procurement as a single isomer—rather than the commercial mixed-isomer stream (CAS 26952-13-6)—enables quantitative structure-property relationship (QSPR) modeling and systematic optimization of cis/trans ratios in formulated drilling fluids, facilitating compliance with regulatory pour point specifications (typically ≤ -25°C for deepwater operations).

Application
Selection Property
Validation Focus
Environmental fate modeling
trans-specific OH reactivity
Modeled half-life vs cis/1-alkene
Pheromone receptor studies
Stereochemical identity
NMR coupling and FTIR fingerprint
Analytical standard development
Distinct spectroscopic signature
FTIR three-peak / NMR coupling
Low-temperature formulation
Internal olefin pour point depression
ASTM D 97 pour point testing
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